Fluorescent red 630

Description

Significance of Far-Red Fluorescence in Modern Scientific Inquiry

Far-red and near-infrared (NIR) emitting fluorescent probes are instrumental in advancing biological imaging for several key reasons. Light in this region of the spectrum (typically above 630 nm) exhibits minimal absorption by endogenous biomolecules such as hemoglobin and is less susceptible to scattering. Current time information in Bangalore, IN.spiedigitallibrary.org This allows for deeper penetration into tissues, enabling high-resolution imaging of processes within living organisms. Current time information in Bangalore, IN.scbt.comjlu.edu.cn

A significant challenge in fluorescence microscopy is the phenomenon of autofluorescence, where cellular components like flavins and NADH emit their own light when excited, creating background noise that can obscure the signal from the fluorescent probe. jlu.edu.cnsigmaaldrich.com By utilizing dyes that are excited by and emit light in the far-red spectrum, researchers can significantly reduce this interference, leading to a much-improved signal-to-noise ratio and clearer, more reliable data. spiedigitallibrary.orgjlu.edu.cn Furthermore, the lower energy of far-red light reduces the potential for phototoxicity and photobleaching, making these probes ideal for long-term live-cell imaging experiments. scbt.comnih.gov

Evolution and Classification of Red Fluorescent Probes and Materials

The journey to develop effective red fluorescent probes began with the discovery of the first red fluorescent protein, DsRed, from Discosoma sp. nih.gov This discovery opened the door to engineering a wide array of red-shifted fluorescent proteins through mutagenesis. nih.govsioc-journal.cnhubner-photonics.com The goal of this directed molecular evolution has been to create probes with improved characteristics, such as increased brightness, faster maturation, enhanced photostability, and a stable monomeric structure to prevent aggregation and interference with the tagged protein's function. Current time information in Bangalore, IN.sioc-journal.cn

Beyond fluorescent proteins, a diverse range of synthetic organic fluorophores have been developed. These are often classified based on their core chemical structure. Notable classes include:

Cyanine (B1664457) Dyes (e.g., Cy5): Known for their high extinction coefficients and brightness, but can be prone to photobleaching.

BODIPY (Boron-Dipyrromethene) Dyes (e.g., BDP 630/650): Characterized by their sharp emission peaks, high quantum yields, and relative insensitivity to environmental polarity. scbt.comnih.gov

Rhodamine Derivatives: A versatile class of fluorophores that have been modified to extend their emission into the far-red. spiedigitallibrary.org

Hemicyanine Dyes: This class, to which Fluorescent Red 630 belongs, is known for its D-π-A (donor-π-acceptor) structure, which contributes to its photophysical properties. sigmaaldrich.comsioc-journal.cnresearchgate.net

The development of these probes has been driven by the need for a broader palette of colors for multiplex imaging, where multiple targets can be visualized simultaneously, and for specialized applications like super-resolution microscopy. nih.gov

Challenges and Future Directions in Developing Optimized Far-Red Emitters

Despite significant progress, the development of ideal far-red emitters faces ongoing challenges. A primary obstacle is the "energy gap law," which predicts that as the emission wavelength increases (and the energy gap between the ground and excited state decreases), the likelihood of non-radiative decay pathways increases, often leading to lower fluorescence quantum yields and reduced brightness. nih.gov This makes the rational design of bright and efficient far-red and NIR dyes a significant challenge. nih.govrsc.org

Another challenge lies in achieving high photostability. Many organic dyes are susceptible to degradation upon prolonged exposure to excitation light, limiting their utility in time-lapse experiments. thermofisher.com For synthetic probes, ensuring water solubility and biocompatibility for use in living systems is also a critical consideration. researchgate.net

Future research is focused on several key areas:

Developing Novel Fluorophore Scaffolds: Creating new core structures that are inherently brighter and more photostable in the far-red region. spiedigitallibrary.org

Improving Quantum Yields: Designing molecules that minimize non-radiative decay pathways to enhance fluorescence efficiency. nih.govrsc.org

Enhancing Photostability: Incorporating structural modifications that protect the fluorophore from photochemical degradation.

Facilitating Super-Resolution Microscopy: Engineering probes with specific photoswitching characteristics suitable for techniques like STORM (Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) microscopy. researchgate.net

Expanding the Multiplexing Toolbox: Creating a wider range of spectrally distinct far-red probes to enable the simultaneous tracking of more cellular targets. polscientific.com

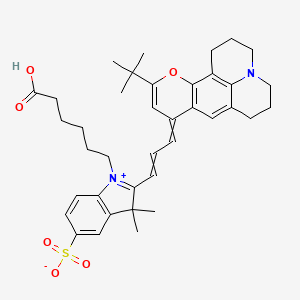

Fluorescent Red 630: A Detailed Profile

Fluorescent Red 630 is a synthetic organic dye designed for excitation by red lasers, such as He/Ne (633 nm) and diode lasers (635–650 nm). sigmaaldrich.com It is classified as a bridged hemicyanine dye, a structure that contributes to its characteristic photophysical properties. sigmaaldrich.com

Chemical and Photophysical Properties

The chemical identity of "Fluorescent Red 630" can vary slightly between suppliers, as evidenced by different reported molecular formulas and weights. However, a commonly cited CAS number is 375396-02-4.

| Property | Value | Source(s) |

| Chemical Class | Bridged Hemicyanine | sigmaaldrich.com |

| CAS Number | 375396-02-4 | scbt.com |

| Molecular Formula | C₃₆H₄₆N₂O₆S | scbt.com |

| Molecular Weight | 634.82 g/mol | scbt.com |

The photophysical properties of Fluorescent Red 630 make it a valuable tool for various fluorescence-based applications. A notable characteristic of this dye is the significant increase in its fluorescence quantum yield and lifetime upon conjugation to a target molecule, such as a protein or oligonucleotide. sigmaaldrich.com In aqueous media, the free dye has a relatively low quantum yield, but this can increase by up to an order of magnitude after coupling. sigmaaldrich.com

| Photophysical Parameter | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | ~620 - 636 nm | pH 7.0 / Varies by source | sigmaaldrich.compolscientific.com |

| Emission Maximum (λem) | ~650 - 657 nm | pH 7.0 / Varies by source | sigmaaldrich.compolscientific.com |

| Molar Extinction Coefficient (ε) | 120,000 L·mol⁻¹·cm⁻¹ | In DMF | sigmaaldrich.com |

| Quantum Yield (Φ) | Low in aqueous media, increases significantly upon conjugation | sigmaaldrich.com | |

| Fluorescence Lifetime (τ) | Increases significantly upon conjugation | sigmaaldrich.com |

Note: Photophysical properties can be influenced by the solvent and local environment. The values presented are representative.

Detailed Research Findings and Applications

Fluorescent Red 630 and its reactive forms are utilized in a variety of advanced research applications, primarily due to their excitation and emission profiles being well-suited for common red laser lines.

Fluorescence Microscopy: Its far-red emission is advantageous for cellular imaging, where minimizing autofluorescence is critical for achieving high-contrast images. The significant increase in fluorescence upon binding makes it an effective probe for labeling specific targets within cells.

Flow Cytometry: Dyes excitable by red lasers (630-640 nm) are essential for multicolor flow cytometry, allowing for the simultaneous analysis of multiple cell populations or markers. researchgate.net Cell-permeable versions of far-red dyes are used for long-term cell tracking and proliferation assays, as they can be retained within cells for extended periods with low cytotoxicity.

Bioconjugation: Reactive versions of Fluorescent Red 630, such as NHS esters, are used to covalently label proteins, antibodies, and amine-modified oligonucleotides. sigmaaldrich.com This enables the creation of specific probes for immunoassays, fluorescence in situ hybridization (FISH), and other targeted detection methods. thermofisher.com

While specific published studies explicitly naming "Fluorescent Red 630" can be difficult to isolate from those using similar dyes like "DY-630," the characteristics of this class of bridged hemicyanine dyes are well-documented. For instance, studies on DY-630, which shares spectral similarities, show its utility in fluorescence correlation spectroscopy (FCS) and in single-molecule studies. polscientific.com Research has demonstrated that the fluorescence lifetime of these dyes is highly sensitive to their environment, increasing dramatically when moving from an aqueous solution to being bound to a protein like bovine serum albumin (BSA). polscientific.com This property can be exploited to study molecular binding events.

Structure

3D Structure

Properties

Molecular Formula |

C38H46N2O6S |

|---|---|

Molecular Weight |

658.8 g/mol |

IUPAC Name |

2-[3-(4-tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C38H46N2O6S/c1-37(2,3)33-23-25(29-22-26-13-10-19-39-20-11-14-28(35(26)39)36(29)46-33)12-9-15-32-38(4,5)30-24-27(47(43,44)45)17-18-31(30)40(32)21-8-6-7-16-34(41)42/h9,12,15,17-18,22-24H,6-8,10-11,13-14,16,19-21H2,1-5H3,(H-,41,42,43,44,45) |

InChI Key |

XWNKYHHWGYBOJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C |

Synonyms |

DY 635 DY-635 DY635 cpd |

Origin of Product |

United States |

Synthetic and Engineering Methodologies for Fluorescent Red 630 and Analogues

Strategies for Molecular Design and Chromophore Engineering

The rational design of organic fluorophores is a cornerstone of developing probes with specific spectral characteristics. For far-red and near-infrared (NIR) emitting dyes, including those with emission maxima around 630 nm, specific molecular design principles are employed to achieve the desired bathochromic shifts.

A bathochromic shift, or red-shift, in the emission spectrum of a fluorophore is achieved by decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Key strategies to induce this shift include:

Extension of π-Conjugated Systems: Increasing the length of the π-conjugated system is a fundamental approach to red-shifting fluorescence. In many dye families, such as rhodamines, linear fusion of aromatic rings can lead to significant bathochromic shifts. rsc.org For instance, the addition of a benzene (B151609) ring to a rhodamine B scaffold can shift the emission maximum by over 200 nm. rsc.org

Donor-π-Acceptor (D-π-A) Architecture: The D-π-A structure is a common motif in fluorescent dyes. Modifying the electron-donating (D) or electron-accepting (A) moieties, or the π-conjugated bridge, can effectively tune the HOMO-LUMO gap. mdpi.commdpi.com Stronger electron-donating groups generally lead to a more pronounced red-shift. rsc.org

Heteroatom Substitution: Replacing specific atoms within the core structure of a fluorophore can significantly alter its electronic properties. For example, in rhodamine dyes, replacing the central oxygen atom with silicon (Si) or phosphorus (P) results in substantial bathochromic shifts. rsc.org Fluorination of the xanthene or phenyl rings in rhodamines can also induce red-shifts. nih.govbiorxiv.orgabberior.rocks

A study on rhodamine analogues demonstrated a clear correlation between the electron-donating strength of the amino substituents and the degree of bathochromic shift. rsc.org The replacement of a primary amino group with a tertiary amino group in rhodamine derivatives resulted in a significant red-shift in the emission maximum. rsc.org

| Dye Modification | Resulting Emission Shift (nm) | Reference |

| Benzene ring fusion to Rhodamine B | >200 | rsc.org |

| Oxygen to Silicon replacement in Rhodamine | 93 | rsc.org |

| Oxygen to Phosphorus replacement in Rhodamine | 152 | rsc.org |

| Primary to Tertiary Amino Group in Rhodamine | 84 | rsc.org |

Beyond the core chromophore, chemical modifications and the integration of linkers are crucial for creating functional fluorescent probes. nih.gov These modifications can enhance solubility, cell permeability, and target specificity.

Functional Group Introduction: The introduction of reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters or maleimides, allows for the covalent conjugation of the fluorophore to biomolecules like proteins and nucleic acids. thermofisher.comrevvity.co.jp

Linker Design: A linker connects the fluorophore to a recognition moiety that directs the probe to a specific cellular target. nih.govnih.gov The length, flexibility, and chemical nature of the linker can influence the probe's properties and its interaction with the target. spiedigitallibrary.org For example, cleavable linkers containing disulfide bonds have been developed to allow for the selective removal of un-internalized probes. rsc.org The Ugi four-component reaction is a versatile method for synthesizing linkers with diverse functionalities. researchgate.net

The synthesis of complex fluorophores like Fluorescent Red 630 and its analogues requires careful selection of precursors and optimization of reaction pathways to ensure high yields and purity. leibniz-ipht.de

Precursor Choice: The choice of starting materials is critical. For instance, in the synthesis of red-emitting carbon dots (CDs), precursors containing aromatic amines, such as o-phenylenediamine (B120857), are often used to generate the desired red-emissive molecular fluorophores. mdpi.comrsc.orgresearchgate.net The use of specific solvents can also be crucial; for example, using nitric acid as a solvent with o-phenylenediamine was found to be essential for producing red fluorescent CDs with an emission at 630 nm. mdpi.com

Reaction Conditions: The optimization of reaction conditions, such as temperature, pressure, and catalysts, is vital for efficient synthesis. Microwave-assisted and solvothermal methods are commonly employed for the synthesis of fluorescent nanomaterials. mdpi.comrsc.org For rhodamine dyes, optimized conditions using hexafluorobenzene (B1203771) (HFB) and elevated temperatures have been developed for the efficient synthesis of fluorinated derivatives. acs.org

Chemical Modification Approaches and Linker Integration

Engineering of Genetically Encoded Fluorescent Red Proteins

Genetically encoded fluorescent proteins (FPs) offer a powerful alternative to synthetic dyes for live-cell imaging. Significant efforts have been dedicated to engineering red-shifted FPs with emission wavelengths extending into the far-red and near-infrared regions. pnas.orgnih.gov

Directed evolution, which involves iterative rounds of mutagenesis and screening, is a primary strategy for developing FPs with desired properties, including red-shifted fluorescence. nih.govrsc.org

Random Mutagenesis: This technique introduces random mutations throughout the gene encoding the FP. Large libraries of mutants are then screened for variants with red-shifted emission. nih.govnih.gov

Knowledge-Based Mutagenesis: This approach uses structural and mechanistic information to target specific amino acid residues for mutation. nih.gov Residues in the immediate vicinity of the chromophore are common targets, as their interactions with the chromophore can significantly influence its spectral properties. nih.goveinsteinmed.edu

Computational Protein Design (CPD): CPD can be used as an in silico pre-screen to generate focused combinatorial libraries of mutants. pnas.orgrsc.org This approach helps identify mutations that are hypothesized to cause red-shifts without destabilizing the protein fold. pnas.org For example, CPD was used to design mCherry mutants with emission wavelengths greater than 630 nm. pnas.org

A combined approach of random mutagenesis and structure-based rational design has been successfully used to develop near-infrared FPs from the far-red fluorescent protein mNeptune. plos.org

| Mutagenesis Technique | Application Example | Outcome | Reference |

| Random Mutagenesis | Development of monomeric RFPs | Creation of useful monomeric RFPs | nih.gov |

| Knowledge-Based Mutagenesis | Engineering of mCherry variants | Identification of residues for red-shifting | pnas.org |

| Computational Protein Design | Pre-screening of mCherry mutants | Generation of focused mutant libraries | pnas.org |

| Combined Random and Rational Design | Evolution of mNeptune | Creation of NIR FPs with >30 nm red-shift | plos.org |

The color of a fluorescent protein is determined by the chemical structure of its chromophore and the interactions with its surrounding microenvironment within the β-barrel scaffold. einsteinmed.edu Several structural factors contribute to red-shifted fluorescence:

Chromophore Structure Extension: The primary determinant of red fluorescence is often an extension of the π-conjugated system of the chromophore. einsteinmed.edu In many red FPs, this occurs through the formation of a DsRed-like or Kaede-like chromophore. nih.gov

Chromophore Environment: Even with identical chromophores, variations in the surrounding amino acid residues can cause significant bathochromic shifts. nih.gov Key environmental factors include:

Hydrogen Bonding: The formation of new hydrogen bonds, particularly to the acylimine oxygen of the chromophore, can stabilize the excited state and lead to a red-shift. pnas.orgnih.gov

π-π Stacking Interactions: Interactions between the chromophore and aromatic residues like tyrosine can induce red-shifts. nih.gov

Hydrophobicity: Hydrophobic packing around the chromophore can destabilize the ground state, contributing to a bathochromic shift. pnas.org

Chromophore Planarity and Rigidity: A more rigid and planar chromophore conformation generally leads to enhanced fluorescence quantum yield by reducing non-radiative decay pathways. rsc.orgacs.org Computational design has been used to improve chromophore packing and increase brightness. rsc.org

Crystallographic studies of far-red FPs like eqFP650 and eqFP670 have revealed that increased hydrophilicity near the chromophore's acylimine site, mediated by water molecules, contributes to a bathochromic shift. nih.gov

Development of Monomeric and Large Stokes Shift Variants for Research

The engineering of red fluorescent proteins (RFPs) has been a critical endeavor in biotechnology and cell biology, aimed at overcoming limitations inherent in early discoveries. Initial RFPs, while promising for extending the spectral range available for imaging beyond that of the green fluorescent protein (GFP), were often oligomeric, typically forming tetramers. pnas.org This characteristic severely limited their use as fusion tags for labeling host proteins, as the oligomerization could lead to aggregation, improper localization, and functional disruption of the protein of interest. microscopyu.compnas.org Consequently, two major research thrusts have focused on the development of RFPs that are truly monomeric and those that possess a large Stokes shift, enhancing their utility for complex, multi-color imaging experiments.

Engineering Monomeric Red Fluorescent Proteins

The challenge in creating monomeric RFPs lies in disrupting the protein-protein interfaces of the natural tetramers without abolishing fluorescence. pnas.org The original red fluorescent protein, DsRed, isolated from Discosoma coral, is an obligate tetramer. pnas.org Early efforts to monomerize DsRed were arduous, involving the introduction of numerous mutations to break the subunit interfaces. A key strategy involved placing charged residues, such as arginine, at the hydrophobic interfaces, which successfully disrupted oligomerization but often at the cost of crippling the protein's ability to fluoresce. pnas.org This initial damage was then repaired through extensive rounds of random and directed mutagenesis to rescue fluorescence.

This process led to the first generation of monomeric RFPs (mRFPs). One of the earliest successes was mRFP1, which required 33 amino acid substitutions to convert the tetrameric DsRed into a functional monomer. pnas.org However, mRFP1 suffered from reduced brightness and poor photostability compared to its tetrameric parent. microscopyu.com

Subsequent research has employed both directed evolution and structure-guided computational design to create a palette of robust and bright monomeric RFPs with emissions in the red to far-red spectrum. pnas.orgnih.gov For instance, the dimeric far-red protein HcRed, with an emission near 633 nm, was successfully monomerized to yield mGinger1 (637 nm emission) and mGinger2 (631 nm emission). pnas.org Another approach, using computational protein design to optimize the packing of amino acids around the chromophore, transformed a dim RFP into the much brighter mSandy1 and, after directed evolution, mSandy2, the latter of which is one of the brightest known monomeric RFPs derived from Discosoma sp. with an emission maximum over 600 nm. nih.gov These efforts highlight a generalizable methodology: first, weaken the oligomeric interfaces, and then use mutagenesis to restore and enhance the protein's fluorescent properties. pnas.org

| Protein | Parent Protein | Emission Max (nm) | Quantum Yield (QY) | Relative Brightness* | Reference |

|---|---|---|---|---|---|

| mRFP1 | DsRed | 607 | 0.25 | Low | pnas.org |

| mRuby | - | 605 | 0.35 | High | nih.gov |

| mSandy2 | mRojoA | 606 | 0.35 | Very High | nih.gov |

| mGinger1 | HcRed | 637 | - | - | pnas.org |

| mGinger2 | HcRed | 631 | - | - | pnas.org |

Brightness is proportional to the product of the extinction coefficient and quantum yield.

Developing Large Stokes Shift Variants

A large Stokes shift (LSS) refers to a significant separation between the maximum wavelengths of excitation and emission. mdpi.com This property is highly desirable for fluorescence imaging as it minimizes self-absorption and reduces spectral crosstalk between different fluorophores, enabling cleaner multicolor imaging. mdpi.complos.org RFPs with a large Stokes shift can be excited with blue or green light while emitting in the red spectrum, allowing them to be used simultaneously with green fluorescent proteins using a single excitation laser. researchgate.netmdpi.com

The mechanism underlying the LSS phenotype in many fluorescent proteins is an excited-state proton transfer (ESPT). plos.orgnih.gov In this process, the chromophore, which is protonated in its ground state (absorbing light at a shorter wavelength), transfers a proton to a nearby acceptor amino acid upon excitation. This creates an electronically distinct, deprotonated species in the excited state, which then relaxes by emitting a photon at a much longer wavelength before returning to its original protonated ground state. nih.gov

The development of LSS RFPs began with the engineering of mKeima from a non-fluorescent protein from Montipora sp. coral. mdpi.com mKeima exhibits a very large Stokes shift of approximately 180 nm (440 nm excitation / 620 nm emission). researchgate.net Following this, researchers applied mutagenesis to existing bright RFPs. For example, the far-red protein mKate was used as a template to develop LSS-mKate1 and LSS-mKate2. pnas.org These variants possess excitation maxima around 460-463 nm and emission maxima at 624 nm and 605 nm, respectively. pnas.org The key mutation for this phenotype was identified as the introduction of a glutamate (B1630785) (M160E in LSSmKate1) or aspartate (M160D in LSSmKate2) residue near the chromophore to act as the proton acceptor for the ESPT process. researchgate.net

More recently, improved LSS RFPs have been created, such as mBeRFP, which is about three times brighter than previous LSS-RFPs like mKeima and LSS-mKate2. plos.org Further innovation led to the LSSmScarlet series, which were engineered for enhanced pH and chemical stability while retaining the LSS property, making them more robust probes for imaging in diverse cellular environments, including acidic organelles like lysosomes. mdpi.com

| Protein | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (QY) | Reference |

|---|---|---|---|---|---|

| mKeima | 440 | 620 | 180 | 0.21 | mdpi.comresearchgate.net |

| LSS-mKate1 | 463 | 624 | 161 | 0.17 | researchgate.netpnas.org |

| LSS-mKate2 | 460 | 605 | 145 | 0.25 | researchgate.netpnas.org |

| mBeRFP | 446 | 615 | 169 | 0.48 | plos.org |

| LSSmOrange | 437 | 572 | 135 | 0.55 | einsteinmed.edu |

| LSSmScarlet2 | 453 | 581 | 128 | 0.31 | mdpi.com |

Compound and Protein List

| Name | Type |

| DsRed | Tetrameric Red Fluorescent Protein |

| mRFP1 | Monomeric Red Fluorescent Protein |

| HcRed | Dimeric/Tetrameric Far-Red Fluorescent Protein |

| mGinger1 | Monomeric Red Fluorescent Protein |

| mGinger2 | Monomeric Red Fluorescent Protein |

| mRojoA | Monomeric Red Fluorescent Protein |

| mSandy1 | Monomeric Red Fluorescent Protein |

| mSandy2 | Monomeric Red Fluorescent Protein |

| mRuby | Monomeric Red Fluorescent Protein |

| mKeima | Monomeric Large Stokes Shift RFP |

| mKate | Monomeric Far-Red Fluorescent Protein |

| LSS-mKate1 | Monomeric Large Stokes Shift RFP |

| LSS-mKate2 | Monomeric Large Stokes Shift RFP |

| mBeRFP | Monomeric Large Stokes Shift RFP |

| LSSmScarlet | Monomeric Large Stokes Shift RFP |

| LSSmScarlet2 | Monomeric Large Stokes Shift RFP |

| LSSmOrange | Monomeric Large Stokes Shift Orange FP |

| Green Fluorescent Protein (GFP) | Fluorescent Protein |

| Arginine | Amino Acid |

| Glutamate | Amino Acid |

| Aspartate | Amino Acid |

Photophysical Mechanisms and Advanced Characterization of Fluorescent Red 630

Fundamental Mechanisms of Red Fluorescence Generation

The generation of red fluorescence in organic dyes like Fluorescent Red 630 is governed by a complex interplay of internal molecular processes and interactions with the local environment. These mechanisms dictate the efficiency and characteristics of light emission following electronic excitation.

Intramolecular Charge Transfer and Non-Radiative Decay Pathways

Upon absorption of a photon, a molecule like Fluorescent Red 630 is promoted to an excited electronic state. For many fluorescent dyes, this excited state can possess a significant degree of intramolecular charge transfer (ICT) character, where electron density is redistributed across the molecular framework. In hemicyanine dyes, this typically involves the movement of electron density from an electron-donating part of the molecule to an electron-accepting part.

This ICT state is a critical juncture that can lead to either radiative decay (fluorescence) or non-radiative decay. Non-radiative pathways are processes that deactivate the excited state without the emission of a photon, thereby reducing the fluorescence quantum yield. These pathways can include internal conversion, where the molecule transitions to a lower electronic state of the same multiplicity, and intersystem crossing to a triplet state. The efficiency of these non-radiative processes is highly dependent on the molecular structure and its flexibility. For instance, torsional motions or rotations around chemical bonds within the excited molecule can facilitate rapid non-radiative decay, a phenomenon known as the twisted intramolecular charge transfer (TICT) state. The bridged structure in Fluorescent Red 630 is designed to impart rigidity, which can help to minimize these non-radiative decay pathways and enhance fluorescence. sigmaaldrich.com

Role of Molecular Conformation and Environmental Interactions

The specific three-dimensional arrangement of atoms, or molecular conformation, plays a crucial role in the photophysical properties of a fluorescent dye. The rigidity of the dye's structure is a key factor in determining its fluorescence quantum yield. acs.org Flexible molecules often have more accessible non-radiative decay channels, leading to lower fluorescence efficiency. The bridged hemicyanine core of Fluorescent Red 630 is designed to create a more planar and rigid structure, which disfavors these non-radiative pathways. sigmaaldrich.com

Furthermore, the interaction of the dye with its immediate environment (solvation) significantly impacts its fluorescence. The polarity of the solvent, its viscosity, and its ability to form hydrogen bonds can all alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For Fluorescent Red 630, a notable increase in fluorescence intensity is observed when it is conjugated to a biomolecule, moving it from an aqueous environment to the more constrained environment of a biopolymer. sigmaaldrich.com This suggests that the local environment provided by the protein or nucleic acid restricts conformational flexibility and shields the dye from solvent-induced quenching mechanisms, thereby enhancing its emissive properties.

Energy Transfer Processes in Multichromophoric Systems

In systems containing multiple chromophores in close proximity, Förster Resonance Energy Transfer (FRET) can occur. FRET is a non-radiative process where an excited donor chromophore transfers its excitation energy to a nearby acceptor chromophore through long-range dipole-dipole interactions. The efficiency of this process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

While specific studies on FRET involving Fluorescent Red 630 as a donor or acceptor are not extensively detailed in the public literature, its spectral properties, with an emission maximum around 650 nm, make it a potential partner for other dyes in FRET-based assays. For FRET to be effective, the donor and acceptor pair must be chosen carefully to ensure optimal spectral overlap and proximity.

Advanced Spectroscopic and Optical Characterization Techniques

To fully understand the photophysical behavior of fluorescent probes like Fluorescent Red 630, a suite of advanced spectroscopic techniques is employed. These methods provide detailed insights into the dynamics of the excited state and the nonlinear optical properties of the material.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for directly measuring the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. This is often accomplished using techniques like Time-Correlated Single Photon Counting (TCSPC). The fluorescence lifetime is an intrinsic property of a fluorophore but can be modulated by its environment.

For Fluorescent Red 630, it has been noted that its fluorescence lifetime increases drastically upon conjugation to a target molecule. sigmaaldrich.com This is consistent with the observed increase in quantum yield and points to a reduction in the rate of non-radiative decay processes when the dye is in a more rigid and protected environment. By analyzing the decay kinetics, researchers can gain information about different populations of the fluorophore, quenching mechanisms, and the dynamics of the local environment.

Nonlinear Optical Property Assessment for Research Applications

Nonlinear optical (NLO) properties of materials become apparent under high-intensity light, such as that from a pulsed laser. These properties include phenomena like two-photon absorption, second-harmonic generation, and nonlinear absorption. Materials with strong NLO properties are of interest for a variety of applications, including advanced microscopy, optical data storage, and photodynamic therapy.

Photophysical Analysis under Varying Environmental Conditions

The photophysical properties of fluorescent dyes, including Fluorescent Red 630 and related compounds, are intricately linked to their local environment. Factors such as solvent polarity, viscosity, pH, and temperature can significantly modulate their absorption and emission characteristics, quantum yield, and fluorescence lifetime. Understanding these interactions is crucial for the application of these dyes in various sensing and imaging contexts.

The fluorescence quantum yield and lifetime of hemicyanine dyes, a class to which Fluorescent Red 630 is related, are known to be sensitive to the viscosity and temperature of the surrounding medium. For instance, studies on the red-absorbing hemicyanine dye Dy-630, which shares spectral similarities with Fluorescent Red 630, have shown that its fluorescence quantum yield and lifetime increase with rising viscosity. researchgate.net This phenomenon is attributed to the restriction of non-radiative decay pathways, such as trans-cis isomerization, in a more rigid environment. researchgate.net Conversely, an increase in temperature leads to a decrease in fluorescence quantum yield and lifetime, indicating the presence of an activated non-radiative process that depopulates the excited singlet state. researchgate.net

Solvent polarity also plays a critical role in the photophysical behavior of these dyes, a phenomenon known as solvatochromism. The fluorescence emission of hemicyanine dyes is strongly affected by the polarity of the solvent. doi.org Generally, an increase in solvent polarity can lead to a red shift in the emission spectrum. This is a common characteristic for dyes with an intramolecular charge transfer (ICT) character. doi.org For some red-absorbing dyes, the addition of detergents like Tween20 to an aqueous solution can significantly increase the fluorescence lifetime and intensity, which is attributed to the reduction of dye aggregation and changes in the local environment. acs.org

The pH of the medium can also have a profound effect on the fluorescence of certain red-emitting probes. For example, a rationally designed red fluorescent pH probe, BP, exhibits a significant fluorescence enhancement at 630 nm as the pH increases from 3.78 to 7.54. mdpi.com This on/off switching is attributed to a pH-sensitive structural change in the molecule. mdpi.com Similarly, the fluorescence lifetime of the genetically encoded red fluorescent protein pHRed, which emits at 630 nm, has been shown to be dependent on pH, with the lifetime increasing as the pH changes from 5 to 8. researchgate.net This makes it a useful sensor for intracellular pH. researchgate.net

The following table summarizes the influence of various environmental factors on the photophysical properties of red-emitting fluorescent compounds related to Fluorescent Red 630.

Table 1: Influence of Environmental Conditions on Photophysical Properties of Red-Emitting Dyes

| Compound/Class | Environmental Factor | Observed Effect | Reference |

|---|---|---|---|

| Hemicyanine Dye (Dy-630) | Increased Viscosity | Increased fluorescence quantum yield and lifetime. | researchgate.net |

| Hemicyanine Dye (Dy-630) | Increased Temperature | Decreased fluorescence quantum yield and lifetime. | researchgate.net |

| Hemicyanine Dyes | Increased Solvent Polarity | Strong effect on fluorescence band position (solvatochromism). | doi.org |

| Red-Absorbing Dyes (DY-family) | Addition of Tween20 | Significant increase in fluorescence lifetime and intensity. | acs.org |

| Fluorescent Probe (BP) | Increased pH (3.78 to 7.54) | 25-fold increase in fluorescence intensity at 630 nm. | mdpi.com |

| Red Fluorescent Protein (pHRed) | Increased pH (5 to 8) | Increased fluorescence lifetime at 630 nm. | researchgate.net |

Advanced Vibrational and Electronic Spectroscopies

To gain deeper insights into the structural and dynamic properties of Fluorescent Red 630 and related cyanine (B1664457) dyes, a suite of advanced spectroscopic techniques is employed. These methods probe the vibrational and electronic states of the molecules with high resolution, providing information that is often inaccessible through standard absorption and fluorescence spectroscopy.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by detecting the characteristic vibrational modes of a molecule. nih.gov While standard IR and Raman spectroscopy are powerful, advanced methods offer enhanced sensitivity and specificity.

For cyanine dyes, the electronic absorption spectra often exhibit a vibronic fine structure. This structure is attributed to the coupling of the electronic transition with a symmetric C-C valence vibration of the polymethine chain in the excited state. nih.gov Analysis of this vibronic progression can provide information about the changes in molecular geometry upon electronic excitation. nih.gov The intensity distribution among these vibrational sub-bands is related to the degree of bond localization in the polymethine chain. nih.gov

Advanced Electronic Spectroscopy

Advanced electronic spectroscopy techniques are invaluable for elucidating the complex photodynamics of fluorescent molecules.

Time-Correlated Single-Photon Counting (TCSPC): This is a highly sensitive technique used to measure fluorescence lifetimes with picosecond resolution. pnas.orgacs.org By analyzing the decay of fluorescence intensity over time, one can identify different excited-state species, probe conformational changes, and study energy transfer processes. pnas.org For instance, TCSPC has been used to study the excited-state dynamics of the red fluorescent protein DsRed, revealing multiple decay components that correspond to different chromophore species and their interactions. pnas.org Time-resolved emission spectra (TRES) constructed from TCSPC data can track the spectral shifts of fluorescence over time, providing insights into processes like solvent relaxation and excited-state reactions. ias.ac.in

Fluorescence Correlation Spectroscopy (FCS): FCS is a powerful technique that analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine molecular concentrations, diffusion coefficients, and photophysical rates such as intersystem crossing and photoisomerization. acs.orgpnas.org It is particularly useful for studying molecular interactions. For example, FCS has been employed to investigate the interactions between red fluorescent dyes like Atto 655 and proteins, revealing information about complex formation and stoichiometry. pnas.org

The table below highlights some of the advanced spectroscopic techniques and their applications in the characterization of red-emitting dyes.

Table 2: Advanced Spectroscopic Techniques for Characterizing Red-Emitting Dyes

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| Analysis of Vibronic Structure | Electronic-vibrational coupling, changes in molecular geometry upon excitation. | Characterizing bond localization in the polymethine chain of cyanine dyes. | nih.gov |

| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence lifetimes, identification of multiple emitting species, excited-state dynamics. | Analyzing the complex fluorescence decay of the red fluorescent protein DsRed. | pnas.org |

| Fluorescence Correlation Spectroscopy (FCS) | Molecular diffusion, concentration, photophysical rates, molecular interactions. | Studying the interaction and complex formation of Atto 655 with proteins. | pnas.org |

Research Applications of Fluorescent Red 630 in Biological and Material Sciences

High-Resolution Biological Imaging Methodologies

The unique spectral properties of dyes emitting around 630 nm make them highly suitable for sophisticated imaging techniques that push the boundaries of resolution and detection sensitivity in complex biological samples.

Effective deep-tissue imaging is often hindered by light scattering and absorption by biological components like hemoglobin. mdpi.comoptica.org Fluorophores that excite and emit in the far-red portion of the spectrum (>630 nm) are essential for overcoming these challenges. rsc.org Light in this spectral region experiences significantly lower attenuation, allowing for greater penetration depth. mdpi.comoptica.org This characteristic is critical for non-invasive imaging at the level of whole organs or even small animals. spiedigitallibrary.orgnih.gov

The use of red-shifted fluorescent proteins and dyes improves detection sensitivity by at least two orders of magnitude compared to conventional green fluorescent proteins (GFPs). optica.orgspiedigitallibrary.org A major factor contributing to this enhancement is the reduction in background autofluorescence. nih.govtandfonline.com Since endogenous fluorophores like NAD(P)H and flavins emit primarily at shorter wavelengths, imaging in the far-red spectrum provides a clearer signal with a significantly improved signal-to-noise ratio. rsc.orgtandfonline.com For instance, even when a fluorophore's signal is small relative to the background, collecting the emission at 630 nm ensures that the majority of detected photons originate from the probe rather than from tissue autofluorescence. tandfonline.com

Far-red emitters are integral to super-resolution microscopy, a collection of techniques that bypass the diffraction limit of light to visualize subcellular structures with unprecedented detail. nih.gov Dyes emitting around 630 nm are well-suited for methods such as Stimulated Emission Depletion (STED) microscopy and other advanced nanoscopy applications. biorxiv.orgoptica.org

For example, Mito-BDP 630, a water-soluble BODIPY dye, has been successfully used for ultra-high-resolution imaging of mitochondrial morphology and cristae. rsc.org Its high photostability and brightness make it a superior alternative to other commercial mitochondrial stains. rsc.org In another approach, deep learning frameworks have been trained to transform diffraction-limited confocal images of structures labeled with fluorophores like Texas Red (emission maximum ~615-630 nm) into super-resolved images, demonstrating the utility of this spectral range in computational super-resolution methods. biorxiv.org Furthermore, reversibly photoswitching fluorescent proteins with emission peaks at 630 nm have been engineered for techniques like Photochromic Stochastic Optical Fluctuation Imaging (pcSOFI) and Superresolution Polarization Demodulation/Excitation Polarization Angle Narrowing (SPoD-ExPAN), enabling the visualization of fine structures like vimentin (B1176767) and actin filaments in living cells. nih.govacs.org

Multiplexed imaging, the simultaneous visualization of multiple targets in a single sample, relies on fluorophores with distinct spectral signatures. The 580–630 nm spectral window is often designated as the "red" channel in such experiments. nih.govfluorofinder.com Dyes like Fluorescent Red 630 can be used alongside other fluorophores emitting in the blue, green, and far-red regions. For instance, crimson fluorescent beads with an emission peak at 645 nm, excited by a 630 nm laser, can be part of a multi-color bead assay. mdpi.com

A significant challenge in multiplexed fluorescence microscopy is the spectral overlap between different emitters, which can lead to signal bleed-through and false positives. nih.govmicroscopist.co.uk To address this, spectral unmixing algorithms are employed. These computational methods separate the overlapping signals based on the known emission spectra of each fluorophore in the sample. nih.govmicroscopist.co.ukresearchgate.net Spectral imaging systems capture the fluorescence emission across a continuous range of wavelengths at each pixel, and linear unmixing techniques then calculate the contribution of each individual dye to the total signal. microscopist.co.ukoptica.org This approach allows for the reliable separation of even highly overlapping spectra, such as a fluorophore emitting at 630 nm from another emitting at a nearby wavelength. researchgate.net

Multi-photon excitation (MPE) microscopy, particularly two-photon excitation (TPE), is a powerful technique for high-resolution imaging deep within scattering tissues. optica.orgevidentscientific.com It utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering intrinsic three-dimensional sectioning and reduced phototoxicity. optica.orgarxiv.org

Red fluorescent dyes and proteins are highly valuable for MPE. acs.orgcoherent.com Probes such as BDY 630-X, SE, a BODIPY-based dye, are considered ideal for two-photon excitation microscopy due to their hydrophobic nature and long excited-state lifetime. tocris.com The suitability of a dye for TPE is quantified by its two-photon action cross-section, a measure that is independent of its single-photon absorption properties. optica.org Studies have demonstrated that red-emitting dyes possess large action cross-sections, confirming their utility as bright markers for TPE applications. optica.org This makes them effective for imaging targets like fluorescently labeled cells deep within biological samples. optica.org

Multiplexed Imaging and Spectral Unmixing Strategies

Development of Targeted Fluorescent Probes and Biosensors

The Fluorescent Red 630 scaffold and similar chromophores are foundational for creating sophisticated molecular tools that can detect and quantify specific biological molecules within living cells. mdpi.com These genetically encoded or synthetic probes offer high sensitivity and can be targeted to specific subcellular compartments. nih.govnih.govpnas.org

Probes that emit in the far-red spectrum are highly sought after for detecting intracellular analytes because their signals are not obscured by cellular autofluorescence. mdpi.com This has led to the development of numerous targeted probes and biosensors that respond to changes in the concentration of specific ions or molecules by modulating their fluorescence intensity.

A prominent example is the Calbryte™ series of dyes. Calbryte™ 630 is a high-performance fluorescent indicator designed to detect intracellular calcium (Ca²⁺) mobilization. stratech.co.uk With an emission maximum around 624 nm, it is well-suited for multiplexing with green fluorescent probes like GFP and can be used to study Ca²⁺ signaling in deep tissue. stratech.co.ukaatbio.com Another innovative probe, designated 60T, emits at 630 nm upon reacting with biothiols and hydrogen sulfide, enabling the selective detection of these reactive sulfur species within living cells. mdpi.com Researchers have also designed probes for specific organelles, such as Mito-BDP 630 for high-resolution mitochondrial imaging and nucleus-targeted probes for monitoring nuclear processes. rsc.orgmdpi.com

The table below summarizes key research findings on molecular probes emitting around 630 nm for the detection of intracellular analytes.

| Probe Name | Target Analyte(s) | Excitation Max (nm) | Emission Max (nm) | Key Research Findings | Citations |

| Calbryte™ 630 | Intracellular Calcium (Ca²⁺) | ~608 | ~624 | Provides a high signal-to-noise ratio for detecting Ca²⁺ mobilization. Suitable for deep-tissue studies and multiplexing with GFP. | stratech.co.ukaatbio.comelifesciences.org |

| Probe 60T | Biothiols (Cys, Hcy, GSH), H₂S | ~580 | ~630 | Exhibits a 48-fold fluorescence enhancement upon binding to Cysteine. Enables selective imaging of biothiols and H₂S in living MCF-7 and HepG-2 cells. | mdpi.com |

| Mito-BDP 630 | Mitochondria Imaging | Not specified | ~630 | A water-soluble, photostable BODIPY dye for high-resolution imaging of mitochondrial morphology and cristae under wash-free conditions. | rsc.org |

| rsZACRO | Reversibly Photoswitching Protein | ~573 (On-state) | ~630 | A positive-type reversibly photoswitching red fluorescent protein used for super-resolution imaging of intracellular structures. | nih.govacs.org |

| Nucleus-Targeted Probes | General (e.g., Nucleic Acids) | ~475 | ~630 | Probes designed with emission in the far-red region to avoid autofluorescence interference for effective imaging and detection within the cell nucleus. | mdpi.com |

Ligand-Based Probes for Receptor Binding Studies

Fluorescent Red 630 and its derivatives, such as BODIPY 630/650, are employed as fluorescent ligands to study receptor interactions in real-time. acs.org These probes are valuable in pharmacology and cell biology for visualizing and quantifying the binding of ligands to G-protein-coupled receptors (GPCRs). acs.org The red-emission profile of these dyes is advantageous for imaging in living cells as it is easily distinguishable from the natural autofluorescence of the cells. acs.org

The environment-sensitive nature of some of these fluorophores, where they are quenched in an aqueous solution and become fluorescent upon binding to a receptor, is beneficial for kinetic and receptor studies. acs.org For instance, fluorescent ligands derived from BODIPY 630/650 have been synthesized to target specific receptors, such as the CXC chemokine receptor 2 (CXCR2) and the µ-opioid receptor. acs.orgresearchgate.net These probes have enabled researchers to perform saturation binding assays and determine the affinity of various compounds for these receptors. researchgate.net

| Fluorescent Derivative | Target Receptor | Key Findings | Citations |

|---|---|---|---|

| BODIPY 630/650-based ligand | CXC Chemokine Receptor 2 (CXCR2) | Demonstrated cell accessibility and specific binding to the receptor, allowing for imaging of both cell surface and intracellular receptors. | acs.org |

| BODIPY 630/650-X-linked ligand | µ-Opioid Receptor (MOR) | Exhibited sub-nanomolar binding affinity and high receptor subtype selectivity, making it a valuable tool for studying opioid receptor pharmacology. | researchgate.net |

| ICI 118,551-PEG-BODIPY-X-630/650 | β2-Adrenoceptor (β2AR) | Showed clear saturable binding and was used to monitor real-time ligand binding to native receptors in genome-edited cells. | nih.gov |

Labeling of Subcellular Structures and Biomolecules for Research

The ability to tag proteins and other biomolecules with fluorescent markers without altering their natural function is a significant advantage of fluorescent dyes like Fluorescent Red 630. nih.gov These labeled molecules allow for the study of their localization, dynamics, and expression within live cells and tissues. nih.gov The red-shifted fluorescence of these dyes is particularly beneficial as it minimizes phototoxicity, reduces background autofluorescence, and allows for deeper tissue penetration compared to more blue-shifted fluorophores. spiedigitallibrary.org

Genetically encoded markers, such as red fluorescent proteins (RFPs), offer a powerful alternative to synthetic dyes for labeling subcellular structures. nih.gov Engineered monomeric RFPs, like mRuby, have been developed to be exceptionally bright and stable, making them ideal for labeling organelles such as the endoplasmic reticulum and peroxisomes. plos.org The development of far-red emitting fluorescent proteins has further expanded the toolkit for multicolor imaging, allowing researchers to simultaneously monitor multiple cellular events. spiedigitallibrary.org

Applications in Protein-Protein Interaction Studies (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying interactions between molecules, including protein-protein interactions (PPIs). nih.gov FRET relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it an effective tool for detecting when two proteins come into close proximity. oup.com

Fluorescent proteins with red-shifted spectra are valuable as FRET partners. leica-microsystems.com For instance, BDP 630/650 is utilized in FRET assays to investigate molecular interactions with high sensitivity. axispharm.com The development of new fluorescent protein pairs with improved spectral overlap and brightness continues to enhance the capabilities of FRET-based studies. FRET can be used to not only confirm interactions but also to quantify the affinity of these interactions in living cells. nih.gov

Applications in Advanced Functional Materials and Devices

Integration into Organic Light-Emitting Diode Systems

Red-emitting fluorescent materials are crucial components in the development of full-color displays and solid-state lighting based on organic light-emitting diodes (OLEDs). aip.org Researchers are actively designing and synthesizing novel red-emitting compounds to improve the efficiency and stability of red OLEDs. For example, thermally activated delayed fluorescent (TADF) platinum(II) complexes have been created that exhibit red emission around 630 nm with high photoluminescence quantum yields. rsc.org

Another approach involves using unsymmetrical starburst triarylamine molecules that show a low sensitivity to concentration quenching, a common issue that reduces OLED efficiency. aip.org Doped devices using such materials have demonstrated excellent deep-red emission with peaks at 630 nm and 642 nm. frontiersin.org Furthermore, Bragg modes have been utilized to enhance the outcoupling of red light at 630 nm from a blue OLED, demonstrating a tenfold increase in electroluminescence at that wavelength. acs.org

| Material Type | Emission Peak | Key Performance Metric | Citations |

|---|---|---|---|

| TADF Platinum(II) Complex | ca. 630 nm | High external quantum efficiencies of up to 35.6% | rsc.org |

| Thiophene Disubstituted Benzothiadiazole Derivatives | 630 nm and 642 nm | Maximum external quantum efficiency of 5.75% with small efficiency roll-off | frontiersin.org |

| Unsymmetrical Starburst Triarylamine Molecule (FVIN) | ~630 nm | Stable external quantum efficiency of 1.5% for doping rates from 5% to 40% | researchgate.net |

Utilization in Photocatalytic and Energy Conversion Research

Photocatalysis, which uses light to drive chemical reactions, is a promising technology for sustainable energy production and environmental remediation. oaepublish.com Red-light-activated photocatalysis is particularly attractive as it utilizes lower-energy photons, which can penetrate deeper and cause fewer side reactions. nih.gov

Researchers are developing both metal-based and metal-free photocatalysts that can be activated by red light. nih.gov For example, synthetic fluorinated chlorins have been shown to catalytically produce carbon monoxide from CO2 under 630 nm light irradiation. researchgate.net Additionally, high-entropy photocatalysts are being designed to have broad-spectrum absorption, enabling them to effectively utilize a wider range of solar radiation for processes like water splitting to produce hydrogen. oaepublish.com The goal of this research is to convert solar energy into storable chemical energy under mild conditions. oaepublish.comresearchgate.net

Forensic and Anti-Counterfeiting Research Paradigms

Fluorescent materials are increasingly being used in the development of advanced anti-counterfeiting technologies due to their difficulty to replicate. researchgate.net These materials can be incorporated into inks, dyes, and labels to create unique security features. researchgate.net For instance, photoluminescent composites made from lanthanide-based nanocrystals and cellulose (B213188) fibers can produce a stable fluorescent red emission under UV light. researchgate.net

Another innovative approach involves using a laser to create random, non-copyable "caramel patterns" from a thin sugar film. mpg.de These patterns fluoresce in different colors, including red, and their unique topography and fluorescence can be used for authentication. mpg.de Furthermore, spiropyran-based fluorescent materials offer reversible photochromic properties, allowing for dynamic changes in fluorescence color, which can be used to create multi-level security features. mdpi.com These advanced fluorescent materials provide robust and difficult-to-forge solutions for protecting products and documents from counterfeiting. mdpi.comresearchgate.net

Comparative Analysis and Methodological Advancements for Fluorescent Red 630 Research

Comparative Performance Evaluation with Other Far-Red Fluorophores

The selection of an appropriate fluorophore is a critical determinant of success in fluorescence imaging experiments. Fluorescent Red 630 is often considered alongside other popular far-red dyes such as Alexa Fluor 633, Cy5, and Dyomics 634. A comprehensive evaluation of their performance characteristics is essential for informed experimental design.

Benchmarking Across Diverse Imaging Modalities

The utility of a fluorophore is ultimately judged by its performance within a specific imaging context. While Fluorescent Red 630 is designed for excitation by common red laser lines (633 nm HeNe or 635-650 nm diode lasers), its performance characteristics can vary across different advanced imaging techniques. biotium.com

In confocal microscopy , the brightness and photostability of the dye are paramount. While Alexa Fluor 633 is noted for its photostability, its fluorescence on protein conjugates can be relatively weak. biotium.com Conversely, dyes like Cy5, while bright, can be less photostable. microscopyu.comnih.gov Some variants of BODIPY dyes, a class to which some "Fluorescent Red 630" type dyes are related, exhibit high quantum yields and are relatively insensitive to environmental polarity, making them suitable for lipid and membrane staining. mdpi.com

For super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), the requirements for a fluorophore become even more stringent. In STED microscopy, the ability of a dye to be efficiently silenced by a depletion laser is crucial. Dyes like Abberior STAR RED and KK114 have been benchmarked for their exceptional performance in STED, providing high resolution in raw image data. nih.govresearchgate.net While direct comparative data for Fluorescent Red 630 in STED is limited, its spectral properties suggest potential applicability. For STORM, which relies on the photoswitching of fluorophores, dyes like Alexa Fluor 647 and Cy5 are popular choices due to their favorable blinking characteristics in specific buffer conditions. biorxiv.orgmvi-inc.com The development of photoactivatable BODIPY dyes for Photoactivated Localization Microscopy (PALM), a related single-molecule localization technique, highlights the potential of this dye family for super-resolution applications. mdpi.com

Single-molecule tracking experiments demand high photon output and photostability. Studies have shown that the photostability of Dyomics dyes with similar excitation wavelengths, such as Dy 632 and Dy 634, is comparable. amolf.nlutwente.nl The development of more photostable Cy5 derivatives has been a focus for improving single-molecule tracking experiments. evidentscientific.com

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |

|---|---|---|---|---|---|

| Fluorescent Red 630 | ~630-635 | ~650 | 120,000 | Low in aqueous media, increases upon conjugation | Bridged hemicyanine structure; suitable for red lasers. |

| Alexa Fluor 633 | 621-633 | 639-647 | 159,000 | - | Bright and photostable; pH-insensitive. microscopyu.comabcam.com |

| Cy5 | 649-650 | 666-670 | 250,000 | - | High extinction coefficient; popular for STORM. nih.govabcam.com |

| Dyomics 634 (DY-634) | 635 | 658 | - | - | Good photostability, comparable to other Dy dyes. microscopyu.comamolf.nl |

| BODIPY 630/650 | 625-630 | 640-650 | 97,000-101,000 | 0.58-0.91 | High quantum yield; suitable for lipid imaging and SMLM. nih.govacs.org |

Considerations for Optimal Probe Selection in Research Design

The choice of a far-red fluorophore should be guided by the specific demands of the experiment. For multicolor imaging, the narrow emission spectra of BODIPY dyes can be advantageous in minimizing spectral bleed-through. nih.gov When imaging deep into tissues, the use of red or far-red fluorophores is beneficial due to lower light scattering and absorption by biological components. researchgate.net However, for applications requiring high-resolution localization, the potential for some far-red dyes to exhibit "photoblueing" or photoconversion to a shorter-wavelength emitting species under intense irradiation must be considered, as this can introduce artifacts. biosyn.com

The nature of the target molecule and the labeling strategy also play a crucial role. For instance, the hydrophobicity of certain BODIPY dyes makes them ideal for staining lipidic structures. mdpi.com When using antibody-based labeling, it is important to consider that the choice of dye can influence the affinity and specificity of the antibody-antigen interaction. nih.gov

Innovations in Experimental Protocols and Data Analysis

Advancements in imaging technology are paralleled by the continuous refinement of experimental protocols and data analysis methods to extract the most accurate and quantitative information from fluorescently labeled samples.

Optimization of Sample Preparation for Advanced Imaging

Proper sample preparation is fundamental to achieving high-quality fluorescence images, particularly in super-resolution microscopy. Key considerations include the choice of fixation method, permeabilization, and blocking steps to minimize artifacts and nonspecific binding. mvi-inc.com For STORM imaging, the composition of the imaging buffer is critical for inducing the necessary photoswitching behavior of the fluorophores. Optimized buffers often contain an oxygen scavenging system and a reducing agent. biorxiv.org

For live-cell imaging, it is crucial to use labeling strategies that are minimally disruptive to cellular processes. The development of fluorogenic probes, which exhibit a significant increase in fluorescence upon binding to their target, can reduce background from unbound dye and eliminate the need for wash steps. mpg.de When performing immunofluorescence, the distance between the fluorophore and the target molecule, which can be up to 20 nm with indirect labeling, can impact the final image resolution. acs.org

Quantitative Analysis of Fluorescence Signals in Complex Systems

The quantitative analysis of fluorescence intensity in cellular and tissue samples presents several challenges, including autofluorescence, signal-to-noise limitations, and the complex relationship between fluorescence intensity and fluorophore concentration. patsnap.combmglabtech.com

To obtain reliable quantitative data, it is essential to properly calibrate the imaging system and maintain consistent acquisition settings. patsnap.com Background subtraction is a critical step to remove contributions from autofluorescence and other noise sources. patsnap.comevidentscientific.com The signal-to-noise ratio can be optimized by adjusting detector settings, laser power, and the size of the confocal aperture. evidentscientific.com However, increasing laser power can lead to photobleaching and fluorophore saturation, which can complicate quantitative interpretation. evidentscientific.com

In single-molecule studies, sophisticated algorithms are used to localize individual fluorophores with high precision and track their movement over time. biorxiv.org For quantitative analysis of intracellular foci, the choice of background subtraction and focus analysis algorithms can significantly impact the accuracy of intensity and position estimation. nih.gov The development of methods that combine quantitative phase microscopy with fluorescence imaging offers a novel approach to localize and quantify fluorescence in three-dimensional cell cultures. optica.org

Theoretical and Computational Modeling in Support of Experimental Research

Computational modeling has become an indispensable tool for understanding the photophysical properties of fluorescent dyes and for guiding the design of new and improved probes. amolf.nlnih.gov Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict the absorption and emission spectra, as well as other electronic properties of fluorophores. nih.govpku.edu.cnmdpi.com

For BODIPY dyes, computational studies have provided insights into their excited-state dynamics and the factors that influence their fluorescence quantum yields and intersystem crossing rates. mdpi.comnih.govnih.govmdpi.com These theoretical models help to explain experimental observations, such as the reduced fluorescence of certain BODIPY derivatives due to specific rotational conformations in the excited state. mdpi.com

Similarly, computational approaches have been applied to hemicyanine dyes, the class of chromophores to which Fluorescent Red 630 belongs, to model their electronic absorption spectra and the effects of molecular aggregation. nih.govpku.edu.cnjove.comresearchgate.netmdpi.com These studies aid in understanding how the molecular structure and environment influence the dye's optical properties, which is crucial for optimizing their performance in various applications. jove.com By providing a deeper understanding of the fundamental photophysics, computational modeling complements experimental research and accelerates the development of next-generation fluorescent probes. nih.govresearchgate.net

Predictive Modeling of Photophysical Behavior

The photophysical characteristics of a fluorescent dye, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, are fundamental to its utility. Predictive modeling, primarily through quantum chemical calculations, offers a powerful tool to understand and forecast these properties for dyes like Fluorescent Red 630.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of these predictive methods. researchgate.netfrontiersin.org These computational approaches allow for the calculation of the electronic structure of a molecule in its ground and excited states. frontiersin.org For rhodamine-based dyes, which include Fluorescent Red 630, TD-DFT has been extensively used to predict their lowest excitation energies, which correspond to the main absorption band. researchgate.net

The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculations. mdpi.com For instance, benchmark studies on various rhodamine dyes have shown that certain hybrid functionals can predict the lowest excitation energies with an accuracy of 0.2 to 0.3 eV. mdpi.com The inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM), is also crucial for obtaining results that are comparable to experimental data in solution.

Key photophysical parameters that can be predicted for Fluorescent Red 630 using these methods include:

Absorption and Emission Wavelengths (λ_abs and λ_em): These are calculated from the energy difference between the ground state (S₀) and the first excited state (S₁). The geometry of the molecule is optimized in both states to determine the vertical excitation (absorption) and emission energies.

Fluorescence Quantum Yield (Φ_f): While direct calculation is complex, relative brightness, which is a product of the molar absorptivity and the quantum yield, can be estimated. researchgate.net Lower quantum yields in some rhodamines have been computationally linked to relaxation pathways involving intramolecular photo-induced electron transfer. researchgate.net

Fluorescence Lifetime (τ_f): The fluorescence lifetime is related to the oscillator strength of the S₁ → S₀ transition, a value that can be computed using TD-DFT. Longer lifetimes (e.g., ~3.4 ns) are desirable for many applications and have been achieved in some red-emitting rhodamines. mpg.de

To illustrate the type of data generated through predictive modeling, the following interactive table presents hypothetical TD-DFT calculation results for a rhodamine dye with a structure analogous to Fluorescent Red 630.

| Computational Method | Exchange-Correlation Functional | Basis Set | Solvent Model | Predicted λ_abs (nm) | Predicted λ_em (nm) | Oscillator Strength (f) |

| TD-DFT | B3LYP | 6-311+G(2d,p) | PCM (Water) | 635 | 655 | 1.2 |

| TD-DFT | CAM-B3LYP | 6-311+G(2d,p) | PCM (Water) | 630 | 652 | 1.3 |

| TD-DFT | PBE0 | 6-311+G(2d,p) | PCM (Water) | 640 | 660 | 1.1 |

This table is for illustrative purposes and does not represent experimentally verified data for Fluorescent Red 630.

Simulations for Structure-Function Relationship Elucidation

Understanding how the chemical structure of a dye dictates its function is critical for the rational design of new and improved fluorescent probes. Computational simulations provide a molecular-level view of these structure-function relationships.

For rhodamine dyes, a key structural feature is the xanthene core, which is often substituted with various functional groups to tune its properties. mpg.de The spirolactam form of rhodamines is typically colorless and non-fluorescent, while the ring-opened zwitterionic or cationic form is highly fluorescent. mdpi.com Simulations can model the energetics of this equilibrium and how it is influenced by the environment and structural modifications.

Molecular Dynamics (MD) simulations can be employed to study the interaction of Fluorescent Red 630 with its environment, such as a biological membrane or a protein. mdpi.com These simulations can reveal:

Binding Modes and Orientation: How the dye positions itself within a complex environment. mdpi.com

Conformational Changes: Whether the dye or its target undergoes structural changes upon binding.

Solvation Dynamics: How the surrounding solvent molecules rearrange and affect the dye's properties.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations, which treat the dye with a high level of theory (QM) and the environment with a more approximate method (MM), can provide a detailed picture of how specific interactions (e.g., hydrogen bonds) influence the photophysical properties of the dye in a complex system.

A central aspect of the structure-function relationship in rhodamines is the influence of substituents on the electronic properties of the chromophore. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra. TD-DFT calculations can be used to systematically study these effects by modeling a series of virtual compounds based on the Fluorescent Red 630 scaffold.

The following interactive table illustrates how computational simulations can be used to probe the structure-function relationship of a hypothetical series of Fluorescent Red 630 derivatives.

| Derivative | Substituent at R1 | Substituent at R2 | Calculated λ_abs (nm) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| Base Structure | -H | -H | 630 | -5.8 | -3.2 |

| Derivative A | -NO₂ | -H | 645 | -6.1 | -3.5 |

| Derivative B | -NH₂ | -H | 620 | -5.5 | -2.9 |

| Derivative C | -H | -SO₃H | 632 | -5.9 | -3.3 |

This table is for illustrative purposes and does not represent experimentally verified data for Fluorescent Red 630 derivatives.

These simulations provide invaluable insights that can guide the synthesis of new dyes with tailored properties, such as enhanced brightness, photostability, or specific targeting capabilities. The continued development of computational methods promises to further accelerate the discovery and optimization of advanced fluorescent probes like Fluorescent Red 630.

Q & A

Basic: What molecular interactions determine Fluorescent Red 630’s emission wavelength beyond 630 nm?

Answer:

Fluorescent Red 630 achieves its red-shifted emission through specific intramolecular interactions:

- H-bond stabilization of the acylimine oxygen in the excited state, lowering energy transition barriers.

- π-stacking interactions between the chromophore and aromatic residues (e.g., Tyr/Tyr), stabilizing the excited-state conformation.

- Hydrophobic packing around the phenolate group to destabilize the ground state .

Table 1: Key Structural Features vs. Emission Properties

| Interaction Type | Residues Involved | Emission Red-Shift (vs. mCherry) |

|---|---|---|

| Acylimine H-bonding | Ser/Tyr | +15–20 nm |

| π-stacking | Tyr/His | +5–10 nm |

| Hydrophobic packing | Phe/Leu | +3–8 nm |

Advanced: How can computational design improve the quantum yield of Fluorescent Red 630 while maintaining emission wavelength?

Answer:

Methodological steps include:

- In silico mutagenesis: Use protein design tools (e.g., Rosetta) to predict residue substitutions that enhance chromophore rigidity without disrupting red-shifting interactions.

- Focused combinatorial libraries: Screen ~5,000 clones (vs. traditional 10⁶–10⁷) by targeting computationally prioritized residues (e.g., positions 158, 167, 197 in mCherry derivatives) .

- Excited-state dynamics analysis: Employ time-resolved spectroscopy to correlate quantum yield with chromophore-environment interactions.

Note: Structural validation via X-ray crystallography (e.g., mRojoA and mRouge mutants) is critical to confirm designed interactions .

Data Contradiction: How should researchers resolve discrepancies in reported photostability values for Fluorescent Red 630 across studies?

Answer:

Discrepancies often arise from:

- Experimental conditions: Laser intensity, pH, and temperature variations alter photobleaching rates. Standardize imaging protocols (e.g., 488 nm excitation at 1% laser power, pH 7.4).

- Sample preparation: Differences in protein concentration or mounting media (e.g., PBS vs. commercial antifade reagents).

- Statistical rigor: Report photostability as half-life (t₁/₂) with error margins from ≥3 independent trials. Cross-validate using orthogonal methods (e.g., fluorescence correlation spectroscopy) .

Experimental Design: What steps ensure reproducible in vivo imaging with Fluorescent Red 630 in mammalian models?

Answer:

Key considerations:

- Tissue-specific optimization: Adjust excitation wavelengths (610–640 nm) to account for tissue opacity and autofluorescence.

- Co-expression controls: Use dual-fluorescence systems (e.g., FR630 + GFP) to normalize signal intensity.

- Post-processing: Apply linear unmixing algorithms to separate FR630 emission from background .

Table 2: In Vivo Imaging Parameters for Murine Models

| Parameter | Optimal Range | Notes |

|---|---|---|

| Excitation wavelength | 610–630 nm | Minimizes hemoglobin absorption |

| Emission filter | 650/50 nm | Reduces crosstalk with chlorophyll |

| Acquisition time | 50–200 ms/frame | Balances SNR and photobleaching |

Advanced: How can Fluorescent Red 630 be adapted for super-resolution microscopy (e.g., STED)?

Answer:

Adaptation requires:

- Photoswitching optimization: Introduce cysteine residues near the chromophore for reversible thiol-state switching.

- Buffer engineering: Add reducing agents (e.g., β-mercaptoethanol) to stabilize the dark state.

- STED compatibility testing: Validate depletion laser compatibility (e.g., 775 nm) to avoid unintended excitation .

Basic: What are the limitations of Fluorescent Red 630 in deep-tissue imaging compared to near-infrared probes?

Answer:

Limitations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.